molecular formula C16H15ClN4O3 B2829328 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1208754-71-5

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2829328
CAS No.: 1208754-71-5
M. Wt: 346.77
InChI Key: HOKKHTJMGRFKTD-UHFFFAOYSA-N
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Description

N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole moiety is linked via a methylene bridge to a 5-(4-chlorophenyl)isoxazole group.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c1-21-9-13(16(19-21)23-2)15(22)18-8-12-7-14(24-20-12)10-3-5-11(17)6-4-10/h3-7,9H,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKHTJMGRFKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN4O3, with a molecular weight of 346.77 g/mol. The compound features an isoxazole ring, which is known for contributing to various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The isoxazole moiety can interact with enzyme active sites, inhibiting their function. This is particularly relevant in the context of cancer therapies where enzyme inhibition can disrupt tumor growth.
  • Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways and influencing processes such as apoptosis and cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds exhibit cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
N/AMCF70.01
N/ANCI-H4600.03
N/AHepG20.30

These findings suggest that derivatives containing the pyrazole structure may serve as effective agents in cancer treatment by inducing cell death in malignant cells.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

Compound Cytokine Inhibition (%) at 10 µM Reference
N/ATNF-α61–85%
N/AIL-676–93%

This potential makes it a candidate for further exploration in conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole-containing compounds:

  • Cytotoxicity Studies : A series of pyrazole derivatives were screened against multiple cancer cell lines, showing significant cytotoxicity with IC50 values ranging from low micromolar to nanomolar concentrations .
  • Mechanistic Insights : Research has demonstrated that certain derivatives can inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, with IC50 values as low as 0.067 µM . These findings underscore the potential for developing targeted therapies based on this compound.

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares core features with several pyrazole-based analogs in the literature:

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Key Substituents
Target Compound Pyrazole (3-methoxy, 1-methyl) + Isoxazole (5-(4-chlorophenyl)) + methylene bridge Not provided 4-Chlorophenyl, methoxy, methyl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole (5-chloro, 3-methyl) + cyanopyrazole 403.1 Phenyl, cyano, chloro, methyl
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole (4-methyl, 3-carboxamide) + dichlorophenyl + pyridylmethyl 445.7 4-Chlorophenyl, 2,4-dichlorophenyl, pyridylmethyl
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Isoxazole (4-nitro, 5-methyl) + dihydropyrazole-carbothioamide Varies Nitrophenyl, methyl, carbothioamide

Key Observations :

  • Isoxazole vs. Pyrazole: The target compound’s isoxazole group differentiates it from pyrazole-only analogs (e.g., 3a).
  • Substituent Effects: The 4-chlorophenyl group (common in the target and compounds) enhances lipophilicity, favoring membrane permeability. Methoxy and methyl groups in the target compound may reduce metabolic degradation compared to chloro or cyano substituents in analogs like 3a.

Physicochemical Properties

Property Target Compound 3a Compound
Melting Point Not reported 133–135°C Not reported
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (high lipophilicity) ~4.2 (very high lipophilicity)
Solubility Likely low in water Low in water Very low in water

Notes:

  • The methoxy group in the target compound may improve aqueous solubility slightly compared to chloro substituents in 3a.
  • Dichlorophenyl groups in significantly increase LogP, favoring blood-brain barrier penetration.

Data Tables

Table 1: Elemental Analysis Comparison

Compound C (%) Calculated/Found H (%) Calculated/Found N (%) Calculated/Found
3a 62.61/62.82 3.75/3.84 20.86/21.04
3b 57.68/57.74 3.23/3.41 19.22/19.42
Compound Not reported Not reported Not reported

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Reference
Solvent for CouplingDMF78–85
Reaction Temperature60–80°C82
Catalyst (Cyclization)K₂CO₃90
Purification MethodColumn Chromatography (SiO₂)95% Purity

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